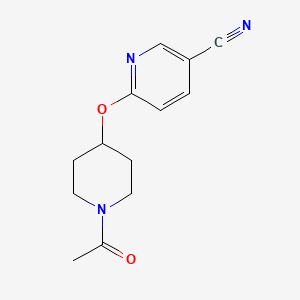![molecular formula C10H18O4 B2546367 (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol CAS No. 2287280-38-8](/img/structure/B2546367.png)
(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol” is a chemical compound with the IUPAC name this compound . It has a molecular weight of 202.25 . The compound is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18O4/c1-12-10(13-2)5-9(6-10)3-8(4-11)14-7-9/h8,11H,3-7H2,1-2H3 . This code provides a specific textual representation of the molecular structure.Physical And Chemical Properties Analysis
The compound is stored at a temperature of 4 degrees Celsius . The physical form of the compound is oil .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Spirocyclopropane derivatives, including compounds with structural similarities to (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol, have been studied for their corrosion inhibition properties. In one study, the inhibition performances of spirocyclopropane derivatives for mild steel protection in acidic conditions were investigated, revealing that these compounds act as effective inhibitors, contributing to the development of environmentally friendly corrosion inhibitors. The study utilized electrochemical methods, quantum chemistry, and molecular dynamics simulations to evaluate the effectiveness of these inhibitors, emphasizing the importance of π-electrons and lone-pair electrons in their inhibitory mechanism (Chafiq et al., 2020).
Catalysis and Chemical Synthesis
The catalytic applications of related compounds have been explored in the selective oxidation of methanol to dimethoxymethane, a chemical of interest in various industries. Studies on V2O5/TiO2 catalysts with enhanced surface acidity demonstrated the crucial role of surface acidity in achieving high conversion and selectivity for dimethoxymethane from methanol. This work highlights the potential of utilizing specific catalysts for efficient chemical synthesis processes (Fu & Shen, 2007).
Photochemical Transformations
Research into the photochemical transformation of related compounds has led to the discovery of novel reactions. For example, the photoreaction of certain spirocyclic compounds in methanol can produce β-lactam compounds, showcasing the potential of photochemistry in generating pharmacologically relevant structures (Marubayashi et al., 1992).
Material Science
In material science, the synthesis and characterization of spirocyclic compounds with specific structural features have been conducted to explore their potential applications. For instance, the synthesis and biological activity of spirocyclic compounds have been investigated, revealing their structural characteristics and potential biological relevance. These studies contribute to the development of novel materials with specific functional properties (Yuan et al., 2017).
Safety and Hazards
The compound has several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . The compound is considered dangerous, as indicated by the signal word "Danger" .
Propiedades
IUPAC Name |
(2,2-dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-12-10(13-2)5-9(6-10)3-8(4-11)14-7-9/h8,11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXKSOYLOAKHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2(C1)CC(OC2)CO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-6-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2546284.png)
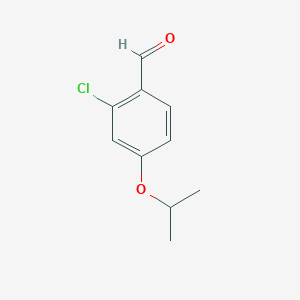
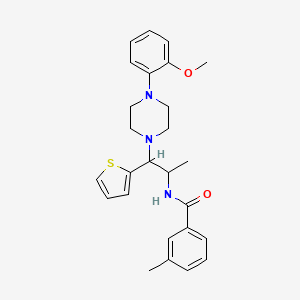
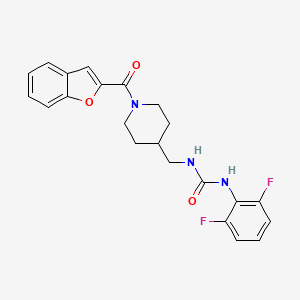
![5-methyl-N,1-bis[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2546296.png)
![1-Butyl-2-[(4-methylphenoxy)methyl]benzimidazole](/img/structure/B2546297.png)
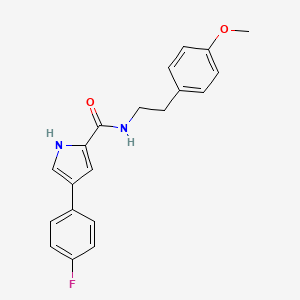
![Methyl 3-[(2-amino-2-oxoethyl)(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2546300.png)

![(4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidin-1-yl)(phenyl)methanone](/img/structure/B2546303.png)

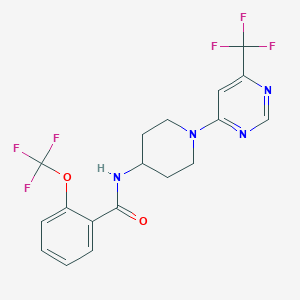
![Tert-butyl (2R,3aS,6aS)-2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate](/img/structure/B2546306.png)
